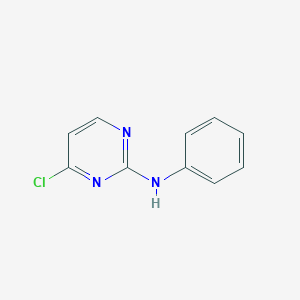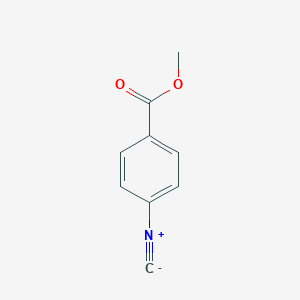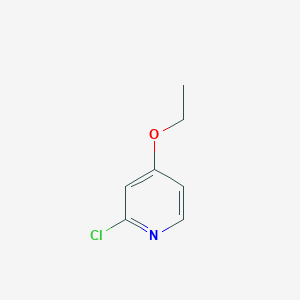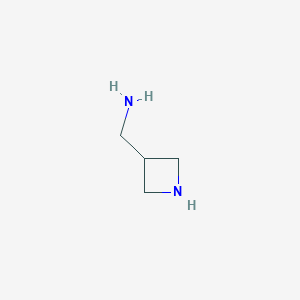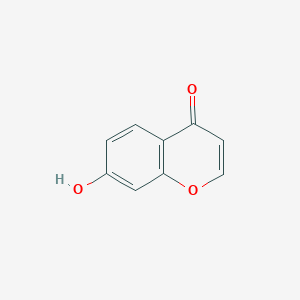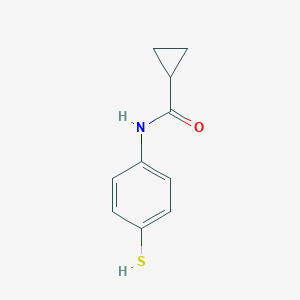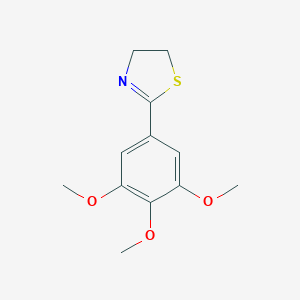
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a 3,4,5-trimethoxyphenyl group. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Pathways: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-(3,4,5-trimethoxyphenyl)thiazole and 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole.
Trimethoxyphenyl Compounds: Compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin
Uniqueness
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is unique due to its specific combination of the thiazole ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
96159-92-1 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Key on ui other cas no. |
96159-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


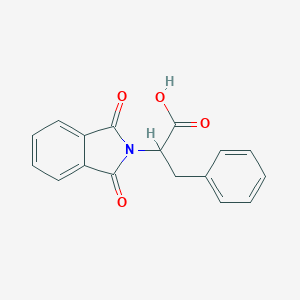
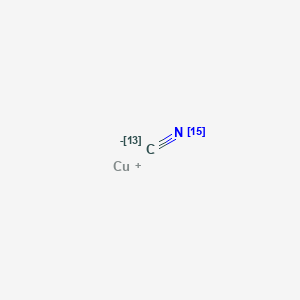
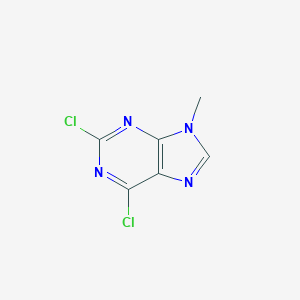
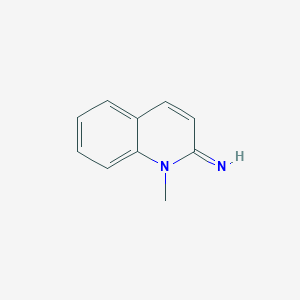
![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)
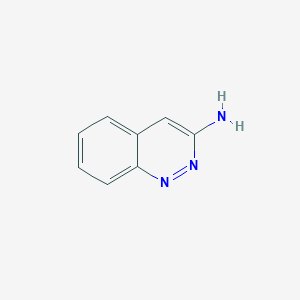

![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
